molecular formula C14H13N5O B13795243 3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile CAS No. 75723-04-5

3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile

Cat. No.: B13795243
CAS No.: 75723-04-5
M. Wt: 267.29 g/mol
InChI Key: OZXPLVWAYMEADD-SFQUDFHCSA-N
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Description

3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile is a quinazoline derivative characterized by a bicyclic quinazolin-4(3H)-one core. The compound features a carbonitrile group at position 2, a ketone at position 4, and a (1-methyl-2-pyrrolidinylidene)amino substituent at position 2. This structure places it within a class of nitrogen-containing heterocycles known for diverse pharmacological and material science applications, including kinase inhibition and antimicrobial activity .

Properties

CAS No.

75723-04-5

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]-4-oxoquinazoline-2-carbonitrile

InChI

InChI=1S/C14H13N5O/c1-18-8-4-7-12(18)17-19-13(9-15)16-11-6-3-2-5-10(11)14(19)20/h2-3,5-6H,4,7-8H2,1H3/b17-12+

InChI Key

OZXPLVWAYMEADD-SFQUDFHCSA-N

Isomeric SMILES

CN\1CCC/C1=N\N2C(=NC3=CC=CC=C3C2=O)C#N

Canonical SMILES

CN1CCCC1=NN2C(=NC3=CC=CC=C3C2=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Carbonitrile Group: This step may involve the reaction of the quinazoline core with cyanogen bromide or similar reagents.

    Addition of the Pyrrolidinylidene Group: This step involves the reaction of the intermediate with a pyrrolidine derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinylidene group.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidinylidene group.

    Reduction: Amines or other reduced forms of the carbonitrile group.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The pyrrolidinylidene group may enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline and Benzoxazine Derivatives

Compound Name Core Structure Position 3 Substituent Key Functional Groups Applications/Properties References
3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile Quinazolin-4(3H)-one (1-Methyl-2-pyrrolidinylidene)amino Carbonitrile, ketone, cyclic amine Hypothesized: Medicinal chemistry [4]
3,4-Dihydro-3-(3,4-dimethoxyphenethyl)-4-oxoquinazoline-2-carbonitrile (3a-d) Quinazolin-4(3H)-one 3,4-Dimethoxyphenethyl Carbonitrile, ketone, methoxy Pharmaceutical intermediates
3,4-Dihydro-3-(2’-hydroxyethylene)-6-methyl-2H-benzoxazine (BM1) Benzoxazine 2’-Hydroxyethylene Hydroxyl, methyl CeO₂ nanoparticle synthesis

Key Observations :

  • Core Heterocycle : The quinazoline derivatives feature a 6-membered ring with two nitrogen atoms, whereas benzoxazines (e.g., BM1-3) contain one nitrogen and one oxygen atom. This difference impacts electronic properties and binding interactions, making quinazolines more suited for biological targeting .

Functional and Application Differences

  • Metal Chelation: Benzoxazines (BM1-3) exhibit strong affinity for alkali metals and Ce(III) ions due to their hydroxyl and ethylene groups, enabling applications in catalysis and nanomaterials .
  • Biological Activity : Quinazoline derivatives (e.g., 3a-d) are frequently explored as kinase inhibitors or antimicrobial agents, leveraging their nitrogen-rich cores for target binding. The target compound’s pyrrolidinylidene group may enhance selectivity for neurological targets .

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